molecular formula C11H11NO2 B1328213 1,7-dimethyl-1H-indole-2-carboxylic acid CAS No. 858233-18-8

1,7-dimethyl-1H-indole-2-carboxylic acid

Cat. No.: B1328213
CAS No.: 858233-18-8
M. Wt: 189.21 g/mol
InChI Key: IORFLRMMPCRQJM-UHFFFAOYSA-N
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Description

1,7-Dimethyl-1H-indole-2-carboxylic acid is a high-purity chemical building block belonging to the class of indole-2-carboxylic acids. This specific alkyl-substituted indole scaffold is of significant interest in medicinal chemistry and drug discovery, particularly in the development of novel anticancer therapeutics. Its core structure is recognized for its utility in probing protein-protein interactions within apoptotic pathways. Researchers value this compound as a key precursor or structural motif for designing potent and selective inhibitors of myeloid cell leukemia 1 (Mcl-1), a validated anticancer target . The indole-2-carboxylic acid pharmacophore has been successfully leveraged in the creation of clinical candidates, such as AZD5991, and other potent probes like A-1210477 and VU661013, which demonstrate high-affinity binding to Mcl-1 and induce programmed cell death in hematological cancer cell lines . This makes this compound a valuable compound for researchers investigating Bcl-2 family protein dynamics, mechanisms of apoptosis, and for hit-to-lead optimization campaigns in oncology. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please refer to the safety data sheet (SDS) for proper handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,7-dimethylindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-7-4-3-5-8-6-9(11(13)14)12(2)10(7)8/h3-6H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IORFLRMMPCRQJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(N2C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80649234
Record name 1,7-Dimethyl-1H-indole-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858233-18-8
Record name 1,7-Dimethyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,7-Dimethyl-1H-indole-2-carboxylic acid
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Advanced Synthetic Methodologies for 1,7 Dimethyl 1h Indole 2 Carboxylic Acid and Its Structural Analogues

Strategic Approaches to Indole (B1671886) Ring System Construction

The formation of the indole ring is the initial and most critical phase in the synthesis of 1,7-dimethyl-1H-indole-2-carboxylic acid. Several named reactions and modern catalytic systems can be employed for this purpose, each with its own set of advantages and challenges.

Fischer Indole Synthesis and Modern Adaptations

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used methods for indole synthesis. taylorandfrancis.com The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or a ketone. taylorandfrancis.com

For the synthesis of a this compound scaffold, a potential pathway involves the reaction of N-methyl-2-methylphenylhydrazine with pyruvic acid. The initial condensation would form the corresponding hydrazone, which upon treatment with an acid catalyst such as polyphosphoric acid (PPA) or zinc chloride, would undergo a wikipedia.orgwikipedia.org-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to yield the desired indole. alfa-chemistry.com A key consideration in this approach is the potential for the formation of regioisomers, depending on the substitution pattern of the phenylhydrazine.

Modern adaptations of the Fischer indole synthesis have focused on milder reaction conditions and the use of a broader range of catalysts, including Lewis acids and solid-supported catalysts, to improve yields and regioselectivity.

Table 1: Key Features of the Fischer Indole Synthesis

FeatureDescription
Reactants Phenylhydrazine and an aldehyde or ketone
Catalyst Brønsted or Lewis acids (e.g., HCl, H₂SO₄, PPA, ZnCl₂)
Key Intermediate Phenylhydrazone
Mechanism wikipedia.orgwikipedia.org-sigmatropic rearrangement
Products Substituted indoles

Hemetsberger Indole Synthesis

The Hemetsberger indole synthesis offers an alternative route to indole-2-carboxylic esters through the thermal decomposition of a 3-aryl-2-azido-propenoic ester. wikipedia.org This method is particularly advantageous for the synthesis of indoles bearing an ester group at the C2 position.

To construct a 7-methyl-1H-indole-2-carboxylic acid framework, the Hemetsberger synthesis would commence with the Knoevenagel condensation of 2,6-dimethylbenzaldehyde (B72290) with an azidoacetate, such as ethyl azidoacetate. The resulting α-azidocinnamate is then subjected to thermolysis, typically in a high-boiling solvent like xylene, to induce cyclization via a nitrene intermediate, affording the corresponding ethyl 7-methyl-1H-indole-2-carboxylate. wikipedia.org Subsequent hydrolysis of the ester would yield the target carboxylic acid. While yields are often good, the synthesis and stability of the azido (B1232118) precursors can be a limitation of this method. wikipedia.org

Aerobic Cross-Dehydrogenative Coupling Protocols

In recent years, cross-dehydrogenative coupling (CDC) reactions have emerged as a powerful and atom-economical tool for the construction of C-C and C-N bonds. Aerobic CDC protocols for indole synthesis offer a greener alternative to classical methods, often utilizing molecular oxygen as the terminal oxidant.

A plausible approach for the synthesis of a 1,7-disubstituted indole core involves the palladium-catalyzed aerobic oxidative cyclization of an N-aryl imine. For the target molecule, this would entail the reaction of N-methyl-2-methylaniline with an α-keto acid, such as pyruvic acid. The in situ formed imine would then undergo an intramolecular C-H activation and cyclization, facilitated by a palladium catalyst and an oxidant, to form the indole ring. Carboxylic acid promoters have been shown to be effective in these transformations.

Regioselective Functionalization of the Indole Core

Once the indole-2-carboxylic acid scaffold is constructed, the introduction of the methyl groups at the N1 and C7 positions requires highly regioselective functionalization strategies. The inherent reactivity of the indole ring can lead to substitution at multiple positions, making selectivity a critical challenge.

N-Alkylation Strategies (e.g., Methylation at N1)

The N-alkylation of indoles is a common transformation. For the methylation of a 7-methyl-1H-indole-2-carboxylate, a variety of methylating agents can be employed. A typical procedure involves the deprotonation of the indole nitrogen with a base, such as sodium hydride (NaH) or potassium hydroxide (B78521) (KOH), followed by the addition of a methylating agent like methyl iodide (MeI) or dimethyl sulfate (B86663) (DMS). The choice of base and solvent can significantly influence the reaction's efficiency and selectivity, particularly in the presence of other functional groups like the carboxylic acid or ester.

Recent advancements have introduced milder and more selective N-methylation protocols. For instance, the use of dimethyl carbonate (DMC) in the presence of a catalytic amount of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) provides an environmentally benign method for N-methylation. st-andrews.ac.uk

Substitution at the C7 Position (e.g., Methylation at C7)

The direct and regioselective functionalization of the C7 position of an indole is challenging due to the higher reactivity of the C2 and C3 positions. To achieve C7-methylation on a pre-formed 1-methyl-1H-indole-2-carboxylic acid derivative, the use of a directing group is often necessary.

Transition-metal-catalyzed C-H activation has become a powerful tool for regioselective functionalization. For instance, a pivaloyl group or other suitable directing groups can be installed on the indole nitrogen to direct a rhodium or palladium catalyst to the C7 position. researchgate.netnih.gov Subsequent methylation can then be achieved using a methylating agent. For example, rhodium-catalyzed C7-methylation of N-pivaloylindoles has been reported. researchgate.net Following the methylation, the directing group can be removed to yield the desired C7-methylated product.

Table 2: Comparison of C7-Functionalization Strategies

StrategyCatalyst/ReagentDirecting GroupKey Features
Directed C-H Activation Rhodium or Palladium complexesPivaloyl, Pyridinyl, etc.High regioselectivity for C7, requires installation and removal of the directing group.

Derivatization of the C2-Carboxylic Acid Moiety

The carboxylic acid group at the C2 position of the indole scaffold is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Esterification and Amidation Techniques

The direct conversion of the carboxylic acid to esters and amides is a fundamental strategy for derivatization.

Esterification:

Esterification of indole-2-carboxylic acids can be achieved through various methods. A common approach involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid (PTSA), often under reflux conditions. nih.gov For more sensitive substrates or to achieve milder reaction conditions, coupling agents are frequently employed. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP), facilitate the formation of an active ester intermediate that readily reacts with alcohols. nih.gov

Reagent/CatalystAlcoholConditionsProductRef.
H₂SO₄ (cat.)EthanolRefluxEthyl 1,7-dimethyl-1H-indole-2-carboxylate nih.gov
EDC, DMAPBenzyl alcoholRoom TemperatureBenzyl 1,7-dimethyl-1H-indole-2-carboxylate nih.gov

Amidation:

The formation of amides from this compound can be accomplished by reacting the carboxylic acid with a primary or secondary amine. Similar to esterification, this transformation is often mediated by coupling agents to enhance the reaction rate and yield. Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and EDC in combination with hydroxybenzotriazole (B1436442) (HOBt) are effective for this purpose. nih.gov These reagents activate the carboxylic acid, forming a highly reactive intermediate that is susceptible to nucleophilic attack by the amine. The choice of solvent and base, such as N,N-diisopropylethylamine (DIPEA), is crucial for optimizing the reaction conditions. nih.gov

Coupling AgentAmineConditionsProductRef.
BOP, DIPEAPhenethylamineDCM, Room TemperatureN-phenethyl-1,7-dimethyl-1H-indole-2-carboxamide nih.gov
EDC, HOBtMorpholineDMF, Room Temperature(1,7-dimethyl-1H-indol-2-yl)(morpholino)methanone nih.gov
Hydrazide Formation and Cyclization Reactions

Hydrazide Formation:

The synthesis of 1,7-dimethyl-1H-indole-2-carbohydrazide is typically achieved by reacting the corresponding ethyl or methyl ester with hydrazine (B178648) hydrate. This nucleophilic acyl substitution reaction is generally carried out in an alcoholic solvent, such as ethanol, and often requires heating to proceed to completion.

Cyclization Reactions:

The resulting hydrazide is a valuable intermediate for the synthesis of various five-membered heterocycles, such as oxadiazoles (B1248032) and triazoles.

Oxadiazole Formation: The hydrazide can be cyclized to form 1,3,4-oxadiazole (B1194373) derivatives. This can be achieved by reacting the hydrazide with a variety of reagents. For instance, treatment with an appropriate acid chloride followed by cyclodehydration using a dehydrating agent like phosphorus oxychloride (POCl₃) can yield the corresponding 2,5-disubstituted 1,3,4-oxadiazole.

Triazole Formation: The indole-2-carbohydrazide can also serve as a precursor for 1,2,4-triazole (B32235) derivatives. Reaction of the hydrazide with an isothiocyanate affords a thiosemicarbazide (B42300) intermediate. Subsequent cyclization of the thiosemicarbazide under basic conditions can lead to the formation of a triazole-thione.

C3-Position Modifications (e.g., Acylation and Alkylation)

While the C3 position of the indole nucleus is generally the most nucleophilic and prone to electrophilic substitution, the presence of the C2-carboxylic acid or its ester derivative can influence the reactivity. Modifications at the C3 position are often carried out on the ester form of this compound to avoid complications with the acidic proton of the carboxyl group.

Acylation:

Friedel-Crafts acylation at the C3 position of an indole-2-carboxylate (B1230498) can be achieved using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. However, due to the electron-withdrawing nature of the C2-ester group, which deactivates the indole ring towards electrophilic attack, harsher reaction conditions may be required compared to unsubstituted indoles.

Alkylation:

Alkylation at the C3 position can be performed using various alkylating agents. For instance, reaction with an aldehyde in the presence of an acid catalyst can lead to the formation of a bis(indolyl)methane derivative. Alternatively, more sophisticated methods involving transition metal catalysis can be employed for the direct C-H alkylation of the indole ring.

Introduction of Substituents at C5 and C6 (e.g., Halogenation, Suzuki-Miyaura Cross-Coupling)

Functionalization of the benzene (B151609) ring of the indole nucleus allows for the introduction of a wide range of substituents, further diversifying the chemical space of these compounds.

Halogenation:

Regioselective halogenation of the indole ring can be challenging. However, by carefully selecting the halogenating agent and reaction conditions, it is possible to introduce halogen atoms at specific positions. For instance, bromination of N-protected indole-2-carboxylates can be directed to the C5 or C6 position. The use of N-bromosuccinimide (NBS) in a suitable solvent is a common method for achieving bromination. The directing effect of the substituents already present on the indole ring plays a crucial role in determining the regioselectivity of the halogenation.

Suzuki-Miyaura Cross-Coupling:

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. A halogenated derivative of this compound (or its ester) at the C5 or C6 position can be coupled with a variety of boronic acids or their esters in the presence of a palladium catalyst and a base. This reaction allows for the introduction of aryl, heteroaryl, or vinyl groups at these positions, providing access to a wide range of structurally diverse analogues. nih.gov The choice of palladium catalyst, ligand, base, and solvent is critical for the success of the coupling reaction. nih.gov

Halogenated SubstrateBoronic AcidCatalyst/LigandProductRef.
Ethyl 5-bromo-1,7-dimethyl-1H-indole-2-carboxylatePhenylboronic acidPd(PPh₃)₄Ethyl 1,7-dimethyl-5-phenyl-1H-indole-2-carboxylate nih.gov
Methyl 6-iodo-1,7-dimethyl-1H-indole-2-carboxylate4-Methoxyphenylboronic acidPd(OAc)₂, SPhosMethyl 6-(4-methoxyphenyl)-1,7-dimethyl-1H-indole-2-carboxylate nih.gov

Catalytic Transformations Involving 1H-Indole-2-carboxylic Acid Precursors

The synthesis of the this compound core itself can be achieved through various catalytic methods. A common strategy is the Fischer indole synthesis, which involves the reaction of a substituted phenylhydrazine with a pyruvate (B1213749) derivative under acidic conditions. nih.gov More contemporary methods often rely on transition metal-catalyzed cyclization reactions. For example, palladium-catalyzed intramolecular cyclization of a suitably substituted aniline (B41778) derivative can provide a direct route to the indole scaffold. The specific substitution pattern on the starting materials dictates the final substitution pattern on the indole ring. A synthesis of indole-2-carboxylic acid can be achieved using nitrotoluene and diethyl oxalate (B1200264) as the main raw materials, with ferrous hydroxide as a catalyst, followed by reduction with hydrazine hydrate. google.com

Chiral Synthesis and Resolution of Indole-2-carboxylic Acid Analogues

The synthesis of enantiomerically pure indole-2-carboxylic acid analogues is of significant interest, particularly for pharmaceutical applications.

Chiral Synthesis:

Asymmetric synthesis aims to create a single enantiomer of a chiral molecule directly. This can be achieved by using chiral catalysts, chiral auxiliaries, or chiral starting materials. For indole derivatives, enantioselective catalytic methods are continually being developed.

Resolution of Racemic Mixtures:

An alternative approach to obtaining enantiomerically pure compounds is the resolution of a racemic mixture. This involves separating the two enantiomers of a chiral compound. A common method for resolving racemic carboxylic acids is through the formation of diastereomeric salts. The racemic acid is reacted with a chiral amine (the resolving agent) to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once the diastereomeric salts are separated, the individual enantiomers of the carboxylic acid can be regenerated by treatment with an acid.

Pre Clinical Pharmacological and Biological Activities of 1,7 Dimethyl 1h Indole 2 Carboxylic Acid Derivatives

Antiviral Activity Research

Research into indole-2-carboxylic acid derivatives has revealed promising activity against several viral pathogens. The core structure allows for modifications that enhance potency and specificity, leading to the investigation of these compounds against globally significant viruses like HIV-1, influenza, and SARS-CoV-2.

A crucial area of investigation has been the inhibition of the human immunodeficiency virus type 1 (HIV-1) integrase enzyme. nih.gov This enzyme is essential for the viral life cycle, as it catalyzes the insertion of the viral DNA into the host cell's genome, a step known as integration. patsnap.com Indole-2-carboxylic acid derivatives have been identified as potent HIV-1 integrase strand transfer inhibitors (INSTIs). nih.govnih.gov These compounds effectively block the strand transfer phase of integration, which is a critical step for viral replication. patsnap.comrsc.org

The primary mechanism by which these indole (B1671886) derivatives inhibit HIV-1 integrase is by blocking the DNA strand transfer step. nih.govmdpi.com This process is essential for the covalent insertion of the viral DNA into the host chromosome. nih.gov By preventing this step, the viral genome cannot be integrated, effectively halting the replication cycle. patsnap.com Studies have shown that various derivatives of the indole-2-carboxylic acid scaffold can inhibit the strand transfer of HIV-1 integrase with high efficacy. nih.govrsc.org For instance, through structural optimizations, a derivative designated as 20a was developed, which demonstrated a significant inhibitory effect on integrase strand transfer with a half-maximal inhibitory concentration (IC50) value of 0.13 μM. nih.govmdpi.com Another derivative, 17a , also showed marked inhibition with an IC50 value of 3.11 μM. rsc.org

The active site of HIV-1 integrase contains two essential divalent magnesium ions (Mg2+) that are critical for its catalytic function. nih.govresearchgate.net A key feature of indole-2-carboxylic acid-based INSTIs is their ability to chelate these metal ions. researchgate.netnih.gov The indole core and the C2 carboxyl group of these compounds form a chelating triad with the two Mg2+ ions. nih.govplu.mx This interaction is fundamental to their inhibitory action, as it disrupts the normal catalytic activity of the enzyme. researchgate.net Binding mode analysis confirms that the indole nucleus and carboxyl group are positioned to effectively coordinate with the two magnesium ions within the integrase's active site, thereby inactivating the enzyme. nih.govrsc.org

The antiviral potential of indole-2-carboxylate (B1230498) derivatives extends to other significant pathogens, including the influenza virus. A series of these compounds were synthesized and evaluated for broad-spectrum antiviral activity. nih.govnih.gov In these studies, certain derivatives demonstrated notable potency against influenza A virus. nih.gov One compound, 14f , was identified as having potent inhibitory activity against an influenza A strain, with an IC50 value of 7.53 μmol/L. nih.govnih.gov This finding suggests that the indole-2-carboxylate scaffold can be a valuable starting point for developing new anti-influenza agents. nih.gov

CompoundTarget VirusIC50 (μmol/L)
14f Influenza A7.53

This table displays the in vitro inhibitory concentration for a selected indole-2-carboxylate derivative against Influenza A virus.

In response to the COVID-19 pandemic, the scientific community has explored various chemical scaffolds for activity against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). Indole-based compounds have been among those investigated for their potential to interfere with the viral life cycle. semanticscholar.org A primary target for inhibiting SARS-CoV-2 entry into host cells is the interaction between the viral spike (S) protein and the human angiotensin-converting enzyme 2 (ACE2) receptor. nih.govasm.org

Research has shown that certain indole derivatives can disrupt this critical S-protein/ACE2 interaction. nih.govnih.gov For example, the bis-indolyl pyridine compound AB-00011778 was identified as a hit that blocks the infectivity of lentiviral vectors pseudotyped with the SARS-CoV-2 S protein. asm.orgresearchgate.net This compound was shown to inhibit viral replication with a 50% effective concentration (EC50) between 0.1 and 0.5 μM in various cell lines. researchgate.net Molecular docking studies suggest that such molecules may target multiple sites within the S/ACE2 interface, interfering with the formation of the complex and decreasing its stability. asm.org Other indole derivatives, such as obatoclax , have also been repurposed and investigated for their ability to block cellular entry of the virus by targeting ACE2. nih.govnih.gov

HIV-1 Integrase Inhibition

Antiproliferative and Oncological Research

The indole-2-carboxamide framework is a cornerstone for developing novel anti-cancer agents. Studies have revealed that specific derivatives possess potent antiproliferative properties, primarily through the dual inhibition of critical cell cycle and growth signaling pathways, and the induction of programmed cell death.

Dual Inhibition of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2)

A series of 5-substituted-3-ethylindole-2-carboxamides has been synthesized and identified as potential dual-targeted antiproliferative agents. nih.govnih.gov These compounds were designed to enhance binding affinities for both EGFR and CDK2 by incorporating an ethyl group at the C3 position of the indole ring. nih.gov

In enzymatic assays, these derivatives demonstrated significant inhibitory effects on both EGFR and CDK2. nih.gov For instance, compound 5j (R = CH₃, R₁ = morpholin-4-yl) was the most potent antiproliferative agent and showed the highest inhibitory efficacy against EGFR, with an IC₅₀ value of 85 ± 05 nM, which is comparable to the reference drug erlotinib (IC₅₀ = 80 ± 05 nM). nih.gov Other derivatives, such as 5c and 5g , also displayed notable inhibition of CDK2 with IC₅₀ values of 46 ± 05 nM and 33 ± 04 nM, respectively. nih.govnih.gov The research identified compounds 5i and 5j as particularly potent dual inhibitors of both EGFR and CDK2, positioning them as promising candidates for further development. nih.govnih.gov

The antiproliferative activity of these compounds was evaluated against four cancer cell lines, with several derivatives showing high potency. nih.govresearchgate.net Compounds 5g , 5i , and 5j were the most powerful, with mean GI₅₀ values of 55 nM, 49 nM, and 37 nM, respectively, compared to erlotinib's GI₅₀ of 33 nM. nih.gov

Inhibitory Activity of Indole-2-Carboxamide Derivatives
CompoundEGFR IC₅₀ (nM)CDK2 IC₅₀ (nM)Mean Antiproliferative GI₅₀ (nM)
5c-46 ± 0570
5g-33 ± 0455
5i--49
5j85 ± 05-37
Erlotinib (Reference)80 ± 05-33

Mechanisms of Apoptosis Induction (e.g., Caspase Activation, Regulation of Bcl-2 Family Proteins)

The antiproliferative effects of indole-2-carboxamide derivatives are closely linked to their ability to induce apoptosis. nih.gov The process of apoptosis is mediated by a family of cysteine proteases known as caspases, which are essential for the execution phase of cell death. nih.gov Research has shown that certain indole-2-carboxamides can activate this caspase cascade. nih.govnih.gov For example, compounds 5d , 5e , and 5h were found to significantly affect caspase-3, a key executioner caspase, thereby promoting apoptosis. nih.gov

The intrinsic pathway of apoptosis is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which control the release of cytochrome C from the mitochondria. mdpi.com The release of cytochrome C is a critical step in activating caspases. nih.gov Studies on indole-2-carboxamide derivatives 5d , 5e , and 5h demonstrated that they could increase the levels of cytochrome C in the MCF-7 human breast cancer cell line by 14, 16, and 13 times, respectively, compared to untreated cells. nih.gov This indicates their ability to trigger the mitochondrial pathway of apoptosis. Overexpression of the anti-apoptotic protein Bcl-2 is a known resistance mechanism in many cancers. nih.gov The pro-apoptotic activity of these indole derivatives involves the regulation of Bcl-2 family proteins, shifting the balance towards cell death. nih.gov

Receptor Modulation Studies

Beyond their direct cytotoxic effects, indole-2-carboxylic acid derivatives are also recognized for their ability to modulate the function of G-protein coupled receptors (GPCRs), which are crucial targets in pharmacology.

Cannabinoid Receptor 1 (CB1) Allosteric Modulation

The indole-2-carboxamide scaffold has been identified as a viable template for developing allosteric modulators of the Cannabinoid Receptor 1 (CB1). nih.govnih.gov Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site, allowing for a more nuanced "fine-tuning" of receptor function compared to traditional agonists or antagonists. nih.gov The compound ORG27569 is a prototypical allosteric modulator of the CB1 receptor belonging to this chemical class. nih.gov

A key characteristic of certain indole-2-carboxamide derivatives is their ability to act as positive allosteric modulators (PAMs) of agonist binding. In equilibrium binding assays, these compounds have been shown to significantly increase the binding of CB1 receptor agonists like [³H]CP 55,940. nih.govrealmofcaring.org This effect is indicative of positive cooperativity, where the binding of the allosteric modulator enhances the affinity of the orthosteric ligand for the receptor. nih.govrealmofcaring.org

Structure-activity relationship (SAR) studies have revealed that modifications to the indole-2-carboxamide structure can profoundly impact binding affinity (K₈) and cooperativity (α). nih.gov For example, a potent CB1 allosteric modulator, 12d , was identified with a K₈ of 259.3 nM and a remarkably high binding cooperativity factor (α) of 24.5. nih.govacs.org Another compound, 12f , exhibited one of the lowest K₈ values (89.1 nM) reported for a CB1 allosteric modulator. nih.govacs.org Further research led to the characterization of ICAM-b , which demonstrated the strongest positive cooperativity for enhancing agonist binding to the CB1 receptor reported to date. nih.gov

Allosteric Parameters of Selected Indole-2-Carboxamide Derivatives at the CB1 Receptor
CompoundBinding Affinity (K₈) (nM)Binding Cooperativity (α)
12d259.324.5
12f89.1-
ICAM-b831.6High

Interestingly, despite acting as enhancers of agonist binding, many of these indole-2-carboxamide-based positive allosteric modulators behave as functional antagonists of receptor signaling. nih.govrealmofcaring.org Studies have consistently shown that these compounds antagonize or reduce agonist-induced G-protein coupling to the CB1 receptor. nih.govnih.govacs.org This suggests that the conformational change induced in the receptor by the allosteric modulator, while favorable for agonist binding, prevents the subsequent association with and activation of G-proteins. nih.gov This dissociation between binding enhancement and functional activation highlights the potential of these compounds to act as biased modulators, selectively activating certain downstream signaling pathways (e.g., β-arrestin mediated signaling) while blocking others (e.g., G-protein signaling). nih.govnih.gov

Beta-Arrestin Mediated Signaling (e.g., ERK1/2 Phosphorylation)

Beta-arrestins (β-arrestins) are crucial proteins that regulate G-protein-coupled receptor (GPCR) signaling. Initially known for their role in desensitizing GPCRs to prevent overstimulation, they are now recognized as important signal transducers themselves. mdpi.com β-arrestins can act as scaffolds, bringing together components of signaling cascades, such as the extracellular signal-regulated kinase (ERK1/2) pathway, which is vital for regulating cellular processes. elifesciences.orgnih.gov

The activation of certain GPCRs can lead to the phosphorylation of β-arrestin2, a key step that enables the recruitment of ERK to the receptor/β-arrestin complex, subsequently leading to ERK activation. elifesciences.orgresearchgate.net Studies have shown that β-arrestin 2 and ERK1/2 are important mediators in the signaling pathways of various receptors. mdpi.comnih.gov

In the context of indole derivatives, specific indole-2-carboxamides developed as allosteric modulators for the cannabinoid type 1 (CB1) receptor, a GPCR, have demonstrated the ability to induce β-arrestin mediated ERK1/2 phosphorylation. acs.org This suggests that while these compounds may antagonize the traditional G-protein coupling pathway of the receptor, they can simultaneously promote signaling through the β-arrestin pathway. This phenomenon, known as biased signaling, highlights the potential for indole-2-carboxylic acid derivatives to selectively activate certain downstream pathways, offering a nuanced approach to modulating GPCR function. acs.org

General G-Protein Coupled Receptor (GPCR) Ligand Development

GPCRs represent the largest family of druggable targets in the human genome and are involved in a vast array of physiological processes. nih.gov The indole scaffold is present in a wide range of pharmacologically active molecules that interact with multiple receptors, including GPCRs. mdpi.com

Research into indole-2-carboxamides has led to the identification of potent allosteric modulators for the CB1 receptor. acs.org Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) binding site, offering a way to fine-tune receptor activity rather than simply turning it on or off.

Structure-activity relationship (SAR) studies on this class of compounds have revealed key structural requirements for their allosteric modulation of the CB1 receptor. These include:

A critical chain length at the C3-position of the indole ring.

An electron-withdrawing group at the C5-position.

The length of the linker between the amide bond and an adjacent phenyl ring.

The nature of the amino substituent on that phenyl ring. acs.org

These findings demonstrate that the indole-2-carboxamide framework is a viable template for developing specific GPCR ligands, with the potential for creating drugs that can generate therapeutic effects through selective signaling pathways. acs.org

Enzyme Inhibitory Functionalities

Kinase Inhibition Profiles

Kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is linked to various diseases, particularly cancer. ed.ac.uk Consequently, kinase inhibitors have become a major focus of drug discovery. ed.ac.ukmdpi.com The indole, azaindole, and oxindole scaffolds are recognized as important pharmacophores in the design of ATP-competitive kinase inhibitors. mdpi.comnih.gov

Derivatives of indole-2-carboxylic acid and the related 2-oxindole scaffold have been shown to possess potent multi-kinase inhibitory activity. These compounds have been designed and synthesized to target several oncogenic kinases involved in angiogenesis and tumor progression. researchgate.net

Research has demonstrated that these derivatives can effectively inhibit a range of kinases, including:

Epidermal Growth Factor Receptor (EGFR)

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

BRAF kinase

Cyclin-dependent kinases (CDKs)

The table below summarizes the inhibitory activity of selected 3-alkenyl-oxindole derivatives against various carbonic anhydrase (CA) isoforms, which are also enzymes targeted in cancer therapy, showcasing the broader enzyme inhibitory potential of this structural class. nih.gov

CompoundhCA I Ki (nM)hCA II Ki (nM)hCA IX Ki (nM)
4c 6323>10000>10000
5 6345>10000>10000
7 6236>1000068.8
9a 332.1313.291.3
13a 482.9307.4>10000
11b 9108>10000>10000
Data sourced from scientific literature. nih.gov

Antioxidant Activities (e.g., DPPH Radical Scavenging, Metal Chelation)

Antioxidant compounds are vital for protecting against cellular damage caused by reactive oxygen species (ROS), or free radicals. cabidigitallibrary.org The evaluation of antioxidant activity often involves assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and metal chelation tests. nih.govcabidigitallibrary.orgnih.gov The indole-2-carboxylic acid scaffold has been identified as a promising basis for developing compounds with significant antioxidant potential. rsc.org

Studies on 3-substituted-2-oxindole derivatives, which are structurally related to indole-2-carboxylic acids, have demonstrated moderate to good antioxidant activity. nih.gov The scavenging of DPPH radicals by these compounds was found to be concentration-dependent. For instance, 5-fluoro and 5-methyl substituted analogues showed maximum free radical scavenging activity of 70% and 62%, respectively. nih.gov

The table below presents the DPPH radical scavenging activity for a series of synthesized 3-substituted-2-oxindole compounds, highlighting the influence of different substitutions on their antioxidant capacity.

CompoundConcentration (µg/ml)% DPPH Scavenging Activity
1a 5046%
5-fluoro analogue 50070%
5-methyl analogue 50062%
1c (5-chloro analogue) 5044%
Data represents maximum scavenging activity observed in the study. nih.gov

Structure Activity Relationship Sar Investigations of 1,7 Dimethyl 1h Indole 2 Carboxylic Acid Analogues

Systematic Evaluation of Indole (B1671886) Ring Substituents

The substitution pattern on the bicyclic indole core is a critical determinant of both binding affinity and functional activity across different biological targets. Modifications at the N1, C3, C5, C6, and C7 positions have been explored to optimize potency and selectivity.

The methylation of the indole ring, specifically at the N1 and C7 positions, can significantly alter the pharmacokinetic and pharmacodynamic properties of the molecule. N-methylation is a common strategy in medicinal chemistry to enhance metabolic stability, increase lipophilicity, and improve cell permeability nih.gov.

In the context of indole-2-carboxamide-based allosteric modulators of the cannabinoid CB1 receptor, methylation of the indole nitrogen (N1) has been investigated. One study found that an N1-methylated analogue showed a less pronounced effect on orthosteric ligand binding compared to analogues with an elongated C3-alkyl chain, suggesting that while N1-methylation is tolerated, it may not be the primary driver of enhanced allosteric modulation in this series.

Systematic studies on the C7 position of the indole-2-carboxylic acid scaffold are less common; however, research into inhibitors of fructose-1,6-bisphosphatase (FBPase) has explored substitutions at this position. The introduction of a 7-nitro group was a key feature in a series of potent allosteric FBPase inhibitors researchgate.net. While a nitro group is electronically distinct from a methyl group, this finding highlights that the C7 position is a viable point for modification to achieve potent biological activity. The specific contribution of a C7-methyl group, as in the parent compound 1,7-dimethyl-1H-indole-2-carboxylic acid, requires further targeted investigation to fully delineate its role in modulating various biological activities.

The C3 position of the indole-2-carboxylic acid core has been a major focus of SAR studies, revealing that the length and nature of the substituent at this position profoundly influence biological activity, particularly in the realm of CB1 receptor allosteric modulators and HIV-1 integrase inhibitors.

For CB1 allosteric modulators, the length of a linear alkyl group at the C3 position is instrumental. Early studies showed that increasing the C3-alkyl chain length from an ethyl group to n-propyl, n-butyl, and n-pentyl groups led to a significant enhancement of binding cooperativity (α) acs.org. Further optimization revealed that an n-propyl chain was preferred for maximizing the allosteric modulation of the orthosteric site, while an n-hexyl chain was optimal for enhancing the binding affinity (KB) of the modulator to the allosteric site itself acs.org. Conversely, other studies have indicated that for negative allosteric modulators, shorter alkyl groups such as hydrogen or methyl at the C3 position are preferred. In the context of HIV-1 integrase inhibition, the introduction of a long branch at the C3 position was found to significantly improve the compound's activity by enhancing interactions with a hydrophobic cavity near the enzyme's active site mdpi.comnih.govnih.gov.

Regarding antimicrobial efficacy, various derivatives of indole-2-carboxylic acid have demonstrated notable activity. For instance, certain ester and amide derivatives have shown significant potency against Enterococcus faecalis and the fungus Candida albicans researchgate.netfabad.org.tr. While the general scaffold is promising, systematic studies correlating the C3-alkyl chain length specifically with antimicrobial efficacy are less developed. However, it has been noted that increasing hydrophobic properties can improve activity against certain bacterial strains like S. aureus and Mycobacterium smegmatis, suggesting that longer C3-alkyl chains could potentially enhance antimicrobial effects fabad.org.tr.

Table 1: Effect of C3-Alkyl Chain Length on CB1 Allosteric Modulator Activity

Compound Series C3-Substituent Effect on Binding Cooperativity (α) Effect on Allosteric Site Affinity (KB) Reference
Indole-2-carboxamide Ethyl Baseline Baseline acs.org
Indole-2-carboxamide n-Propyl Markedly Enhanced - acs.org
Indole-2-carboxamide n-Butyl Significantly Enhanced - acs.org
Indole-2-carboxamide n-Pentyl Significantly Enhanced - acs.org
Indole-2-carboxamide n-Hexyl - Enhanced Affinity acs.org

Substitutions on the benzene (B151609) portion of the indole ring, particularly at the C5 and C6 positions, are critical for tuning the electronic properties and steric profile of the molecule, thereby impacting receptor interaction and biological function.

For CB1 allosteric modulators, the presence of an electron-withdrawing group at the C5 position is a key structural requirement acs.org. Studies have consistently shown that analogues featuring a chloro or fluoro group at C5 exhibit enhanced potency rsc.org. Moving the C5-chloro group to the C6 position was found to drastically reduce binding affinity to the allosteric site without significantly altering the binding cooperativity, underscoring the positional importance of this substituent for affinity acs.org.

In a different therapeutic area, the C6 position has been identified as a critical site for modification in the development of HIV-1 integrase inhibitors. The introduction of a halogenated benzene ring at the C6 position via an amino or amide linker was shown to markedly improve inhibitory activity rsc.orgnih.gov. This enhancement is attributed to favorable π–π stacking interactions between the substituent and the viral DNA within the enzyme's active site rsc.orgnih.gov. Similarly, studies on dual inhibitors for indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) found that 6-acetamido-indole-2-carboxylic acid derivatives were potent dual inhibitors nih.gov.

Table 2: Influence of C5 and C6 Substituents on Biological Activity

Target Position Substituent Type General Effect Reference
CB1 Receptor C5 Electron-Withdrawing (e.g., Cl, F) Enhanced potency and affinity acs.orgrsc.org
CB1 Receptor C6 Chloro (Cl) Drastically reduced affinity acs.org
HIV-1 Integrase C6 Halogenated Phenyl Markedly improved inhibitory activity rsc.orgnih.gov
IDO1/TDO C6 Acetamido Potent dual inhibition nih.gov

Correlation of Carboxylic Acid Derivatization with Bioactivity

The carboxylic acid at the C2 position is a cornerstone of the indole-2-carboxylic acid scaffold's biological activity, acting as a key interaction point, often through hydrogen bonding or metal chelation. Its derivatization into amides, esters, or other functional groups is a critical step in SAR investigations.

For CB1 allosteric modulators, the conversion of the carboxylic acid to a carboxamide is essential for activity. The amide functionality is considered critical for the allosteric effects on the orthosteric site. Conversely, replacing the amide linkage with an ester functionality leads to a drastic reduction in allosteric cooperativity.

In the context of HIV-1 integrase inhibitors, the free carboxylic acid group is crucial for chelating with two magnesium ions (Mg²⁺) in the enzyme's active site mdpi.comnih.govrsc.orgnih.gov. Esterification of the C2-carboxyl group was found to impair this metal-chelating ability, thereby weakening or abolishing the inhibitory effect on the integrase strand transfer process nih.gov.

Studies on the antimicrobial and antioxidant potential of indole-2-carboxylic acid derivatives have also explored derivatization. The synthesis of various ester and amide derivatives has yielded compounds with significant antimicrobial activity against bacteria and fungi, as well as potent antioxidant properties researchgate.netfabad.org.tr. This indicates that while the free acid is vital for some targets, its conversion to amides or esters can unlock different biological activities.

Modulations of Linker Regions and Peripheral Phenyl Ring Substitutions

For many indole-2-carboxamide analogues, particularly CB1 allosteric modulators, the molecule consists of the indole core connected via a linker to a peripheral phenyl ring. The length and rigidity of this linker, as well as the substitution pattern on the phenyl ring, are paramount for bioactivity.

SAR studies have established that the linker between the amide nitrogen and the peripheral phenyl ring must be an ethylene (-CH₂CH₂-) group acs.org. Shortening or elongating this two-carbon linker results in a total loss or significant reduction of allosteric modulatory activity. This strict requirement suggests a precise spatial relationship is needed between the indole core and the peripheral ring for optimal interaction with the receptor.

The substituents on the peripheral phenyl ring also explicitly influence both binding to the allosteric site and cooperativity with the orthosteric ligand. For CB1 modulators, an electron-donating group at the 4-position of the phenyl ring is generally an important feature. Specifically, replacing a piperidinyl group with a dimethylamino group at this position has been shown to result in superior allosteric effects, yielding modulators with higher binding affinity and cooperativity acs.org. This highlights the sensitivity of the receptor's binding pocket to the electronic and steric nature of this distal part of the molecule.

Stereochemical Configuration and its Effects on Receptor Binding and Efficacy

Stereochemistry is a fundamental aspect of pharmacology, as biological macromolecules like receptors and enzymes are chiral, often leading to different affinities and efficacies for different stereoisomers of a drug molecule. The three-dimensional arrangement of atoms in indole-2-carboxylic acid analogues can therefore be expected to have a significant impact on their interaction with biological targets.

While the principle is well-established, specific studies detailing the effects of stereochemical configuration on the receptor binding and efficacy of aromatic indole-2-carboxylic acid analogues are not extensively represented in the reviewed literature. However, the importance of stereoisomerism has been demonstrated in closely related saturated systems. For instance, in the synthesis of the drug Trandolapril, the specific stereochemistry of the key intermediate, octahydro-1H-indole-2-carboxylic acid, is critical. The catalytic hydrogenation process used to create this intermediate yields a mixture of diastereoisomers that must be separated, as only the correct isomer is active.

These findings in related scaffolds underscore the potential importance of stereochemistry in the activity of this compound analogues. Chiral centers could arise from substituents on the indole ring or within any appended side chains. A full understanding of the SAR for this class of compounds would necessitate the synthesis and biological evaluation of individual enantiomers or diastereoisomers to determine if one configuration possesses superior activity or a more desirable biological profile.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used in drug design to correlate the chemical structure of compounds with their biological activity. ijpsr.comjocpr.com These mathematical models allow for the prediction of the activity of new, unsynthesized molecules, helping to prioritize which analogues to synthesize and test. jocpr.com For derivatives of indole-2-carboxylic acid, QSAR studies have been instrumental in understanding the structural features required for various biological activities.

2D-QSAR studies have been performed on indole derivatives to identify key structural requirements for specific biological targets. ijpsr.com For instance, in a study on indole derivatives as selective COX-2 inhibitors, a 2D-QSAR model was generated that showed a high squared correlation coefficient (r²) of 0.9382. ijpsr.com The model indicated that two alignment-independent descriptors and two physicochemical descriptors, namely the negative potential surface area and the most hydrophobic surface area, were significant contributors to the biological activity. ijpsr.com Such models provide valuable insights into how electronic and hydrophobic properties of the substituents on the indole ring influence their inhibitory potential.

3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by considering the three-dimensional properties of the molecules. These methods have been applied to series of indole-2-carboxamides to elucidate the requirements for potent and selective inhibition of enzymes like blood coagulation factor Xa. rcsb.org In these studies, the models are built by aligning the compounds and calculating steric, electrostatic, and hydrophobic fields around them. rcsb.org The resulting 3D-QSAR models can be highly predictive and correspond well with the experimentally determined topology of the enzyme's binding site, guiding further design of inhibitors with improved affinity and selectivity. rcsb.org For a series of indole analogues targeting human non-pancreatic secretory phospholipase A2 (sPLA2), a 3D-QSAR model showed a significant correlation (r² of 0.788) with inhibitory activity, further validating the utility of this approach. msjonline.org

The table below summarizes findings from various QSAR studies on indole derivatives, highlighting the diversity of targets and the key structural insights gained.

Biological Target QSAR Model Type Key Findings / Important Descriptors Correlation Coefficient (r²)
Cyclooxygenase-2 (COX-2)2D-QSARNegative Potential Surface Area, SA Most Hydrophobic, and two alignment-independent descriptors were crucial for activity. ijpsr.com0.9382 ijpsr.com
Factor Xa (fXa)3D-QSAR (CoMFA, CoMSIA)Models corresponded to binding site topology in terms of steric, electrostatic, and hydrophobic complementarity. rcsb.orgHighly predictive models were generated. rcsb.org
Human non-pancreatic sPLA23D-QSARThe model was based on various physicochemical descriptors corresponding to essential structural features. msjonline.org0.788 msjonline.org

Bioisosteric Transformations and Scaffold Hopping Strategies

Bioisosteric replacement is a fundamental strategy in medicinal chemistry where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic properties. drughunter.com Scaffold hopping is a related, more dramatic approach where the core molecular structure (scaffold) of a compound is replaced with a different one, aiming to identify novel chemotypes with similar or improved biological activity and to access new intellectual property. nih.govacs.org Both strategies have been successfully applied to analogues of this compound to explore new chemical space and optimize biological activity.

A prominent example of scaffold hopping involves the transformation of MCL-1 selective inhibitors based on the indole-2-carboxylic acid scaffold into dual MCL-1/BCL-2 inhibitors. nih.gov By replacing the indole core with an indazole scaffold, researchers were able to preserve the key binding interactions while altering the selectivity profile of the compounds. nih.gov This strategy is significant for developing anticancer agents that can overcome resistance mechanisms associated with the upregulation of MCL-1. nih.gov

In another research effort targeting Trypanosoma cruzi, the causative agent of Chagas disease, the indole scaffold of active 1H-indole-2-carboxamides was systematically replaced. acs.org Various alternative scaffolds were explored, including benzofuran, benzimidazole, azaindole, and isoquinolines. acs.org The results showed that most of these replacements led to a loss of potency, indicating that the indole core was optimal for activity in that specific series. acs.org However, such studies are crucial for defining the structural requirements for activity and identifying potential new avenues for optimization. acs.org

Bioisosteric replacement of the carboxylic acid functional group itself is also a common strategy. The acidic proton of the carboxylic acid is often critical for forming key interactions with biological targets, such as a salt bridge with an arginine residue. nih.gov Acylsulfonamides have been used as bioisosteres for the carboxylic acid in indole-2-carboxylic acid derivatives, retaining the necessary acidity while allowing the molecule to occupy more of a hydrophobic binding groove, thereby improving binding affinity. nih.gov Other nonclassical bioisosteres, such as tetrazoles, are also frequently employed to replace carboxylic acids, often leading to improved potency and oral bioavailability. drughunter.com

The following table details the outcomes of a scaffold hopping strategy applied to an indole-2-carboxamide analogue.

Original Scaffold Replacement Scaffold Resulting Biological Activity (pEC₅₀)
IndoleBenzofuranInactive acs.org
IndoleBenzimidazoleInactive acs.org
Indole5-AzaindoleInactive acs.org
IndoleIsoquinolineInactive acs.org

Mechanistic Elucidation of Bioactive 1,7 Dimethyl 1h Indole 2 Carboxylic Acid Derivatives

Molecular Recognition and Binding Mechanisms with Target Macromolecules

The molecular recognition of indole-2-carboxylic acid derivatives by target proteins is a multifaceted process governed by a combination of non-covalent interactions. These interactions collectively contribute to the binding affinity and specificity of the ligand for its receptor.

Studies on various indole-2-carboxylic acid derivatives have revealed key interaction patterns with their protein targets. A prominent feature is the ability of the indole (B1671886) core and the C2 carboxyl group to engage in significant interactions within the active site of enzymes. For instance, in the context of HIV-1 integrase, the indole-2-carboxylic acid scaffold has been shown to chelate the two Mg2+ ions that are essential for the catalytic activity of the enzyme. mdpi.com This chelation is a critical component of the inhibitory mechanism.

Furthermore, hydrophobic interactions play a crucial role in the binding of these derivatives. The indole ring system, being aromatic and largely nonpolar, can fit into hydrophobic pockets within the protein's binding site. nih.gov For example, in the inhibition of Mcl-1, a member of the Bcl-2 family of proteins, the naphthyl group of a tricyclic indole derivative penetrates a deep hydrophobic pocket. nih.gov This interaction is further stabilized by favorable edge-to-face CH/π aromatic interactions with residues such as phenylalanine. nih.gov The strategic placement of substituents on the indole ring can enhance these hydrophobic interactions, leading to increased binding affinity. In the case of HIV-1 integrase inhibitors, the addition of a long branch on the C3 position of the indole core improves interaction with a nearby hydrophobic cavity. mdpi.com

Hydrogen bonding is another vital contributor to the binding of indole-2-carboxylic acid derivatives. The carboxylic acid moiety is a key hydrogen bond donor and acceptor. researchgate.net In studies of allosteric inhibitors of fructose-1,6-bisphosphatase, key hydrogen bonding interactions were observed between the carboxylate group of the indole derivative and amino acid residues in the binding pocket. researchgate.net Similarly, the carboxylic acid group can form ion pairing interactions, such as with the guanidinium (B1211019) moiety of arginine residues. nih.gov

The following table summarizes the types of interactions observed for various indole-2-carboxylic acid derivatives with their respective protein targets.

Derivative Class Target Protein Key Interactions
Tricyclic Indole-2-carboxylic acidsMcl-1Hydrophobic interactions, Ion pairing, CH/π aromatic interactions nih.gov
Indole-2-carboxylic acid derivativesHIV-1 IntegraseActive site chelation of Mg2+ ions, Hydrophobic interactions mdpi.com
7-nitro-1H-indole-2-carboxylic acid derivativesFructose-1,6-bisphosphataseHydrogen bonding researchgate.net

The binding of a ligand to a protein is often a dynamic process that can lead to conformational changes in both the ligand and the protein. This "induced fit" model is evident in the interactions of indole-2-carboxylic acid derivatives. For instance, the binding of a naphthyl-containing tricyclic indole to Mcl-1 induces a noticeable bend in helix α4 of the protein. nih.gov This conformational change likely serves to better anchor the ligand within the binding sub-site. nih.gov The loop connecting helices 4 and 5 is also drawn towards the ligand, facilitating the aforementioned ion pairing interactions. nih.gov

Such conformational adjustments are crucial for achieving high-affinity binding and can be a determining factor in the biological activity of the compound. The ability of the indole scaffold to promote these changes highlights its versatility as a pharmacophore.

Cellular Pathway Modulation and Signal Transduction Cascades

The specific binding of 1,7-dimethyl-1H-indole-2-carboxylic acid derivatives to their target macromolecules can initiate a cascade of downstream cellular events, thereby modulating various signaling pathways. For example, by inhibiting proteins like Mcl-1, which is an anti-apoptotic protein, these compounds can promote programmed cell death (apoptosis) in cancer cells.

In the context of viral infections, such as HIV-1, the inhibition of integrase by indole-2-carboxylic acid derivatives directly disrupts the viral life cycle, preventing the integration of viral DNA into the host genome. mdpi.com This is a critical step in viral replication, and its inhibition effectively halts the progression of the infection.

Furthermore, indole derivatives have been shown to act as allosteric modulators of receptors like the cannabinoid receptor 1 (CB1). acs.org Allosteric modulation involves binding to a site on the receptor that is distinct from the primary (orthosteric) binding site. This can lead to a change in the receptor's conformation, which in turn affects the binding and signaling of the endogenous ligand. acs.org For instance, certain indole-2-carboxamides can enhance the binding of a CB1 agonist while simultaneously antagonizing the agonist-induced G-protein coupling, yet still inducing β-arrestin mediated signaling. acs.org This demonstrates the complex ways in which these compounds can modulate cellular signaling pathways.

Additionally, indole-2-carboxylic acid itself has been identified as a competitive antagonist at the glycine (B1666218) binding site of the NMDA receptor. nih.gov The NMDA receptor is a key player in synaptic plasticity and excitotoxicity in the central nervous system. nih.gov By blocking the potentiation by glycine, indole-2-carboxylic acid can inhibit NMDA receptor activation, which has implications for modulating neuronal activity and potentially protecting against excitotoxic cell death. nih.gov

Resistance Development Mechanisms and Strategies for Mitigation (e.g., HIV-1 Integrase Resistance Mutations)

A significant challenge in the therapeutic use of enzyme inhibitors is the development of drug resistance, often through mutations in the target protein. In the case of HIV-1 integrase inhibitors, resistance-causing mutations have been observed that can impair the efficacy of these drugs. mdpi.com These mutations typically occur in or near the active site of the enzyme, altering the binding pocket and reducing the affinity of the inhibitor.

To mitigate the development of resistance, medicinal chemistry efforts focus on designing new inhibitors that can overcome the effects of these mutations. One strategy is to develop inhibitors that have a different binding mode or that can form interactions with residues that are not commonly mutated. The discovery of indole-2-carboxylic acid as a potent scaffold for HIV-1 integrase inhibitors is a step in this direction. mdpi.com

Further structural optimization of this scaffold can lead to derivatives with improved potency and a better resistance profile. For example, the addition of a long branch at the C3 position of the indole core in one derivative led to a significant increase in its inhibitory effect. mdpi.com This modification allows the inhibitor to extend into a hydrophobic cavity near the active site and interact with residues like Tyr143 and Asn117. mdpi.com By forming these additional interactions, the inhibitor may be less susceptible to resistance mutations that affect the primary binding site.

Computational Chemistry and Advanced Structural Characterization of 1,7 Dimethyl 1h Indole 2 Carboxylic Acid

In Silico Drug Discovery and Lead Optimization

Computational methods are pivotal in modern drug discovery, offering a rapid and cost-effective means to screen and optimize lead compounds. For 1,7-dimethyl-1H-indole-2-carboxylic acid, these approaches have been instrumental in elucidating its therapeutic potential.

Virtual Screening and Library Design

Virtual screening is a powerful technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. In the context of drug discovery, derivatives of indole-2-carboxylic acid have been identified through virtual screening as promising scaffolds. nih.gov The process often involves the creation of a pharmacophore model, which defines the essential spatial arrangement of features necessary for a molecule to interact with a specific target receptor. researchgate.net For indole (B1671886) derivatives, this allows for the design of focused libraries of compounds with a higher probability of biological activity. nih.gov The insights gained from screening libraries containing the indole-2-carboxylic acid core can be extrapolated to design specific libraries centered around the this compound scaffold, aiming to enhance target specificity and potency.

Molecular Docking and Binding Affinity Prediction

Molecular docking simulations are employed to predict the preferred orientation of a molecule when bound to a target, as well as the strength of the interaction. For derivatives of indole-2-carboxylic acid, molecular docking studies have been crucial in predicting their binding modes within the active sites of various enzymes. sci-hub.sed-nb.info These studies have shown that the indole core and the C2 carboxyl group can chelate with metal ions, such as Mg2+, within an enzyme's active site, which is a critical interaction for inhibitory activity. nih.govmdpi.com For instance, in studies of similar indole derivatives as inhibitors of HIV-1 integrase, the binding affinity is significantly influenced by substitutions on the indole ring. mdpi.com It has been demonstrated that introducing a long branch on the C3 position of the indole core can improve interactions with hydrophobic cavities near the active site. mdpi.com Furthermore, halogenated benzene (B151609) rings introduced at the C6 position have been shown to effectively bind with viral DNA through π–π stacking interactions. nih.gov Such findings suggest that the methyl groups at the 1 and 7 positions of this compound would likewise influence its binding affinity and selectivity for specific biological targets.

Predicted Binding Affinities of Indole-2-Carboxylic Acid Derivatives with Various Targets
CompoundTargetPredicted Binding Energy (kcal/mol)Key Interactions
Indole-2-carboxylic acid derivativeHIV-1 Integrase-8.5Chelation with Mg2+ ions, π–π stacking
5-Bromo-1H-indole-2-carbohydrazide derivativeVEGFR-2 Tyrosine Kinase-7.78Pi-pi, pi-sulfur, and pi-alkyl interactions
6-acetamido-indole-2-carboxylic acid derivativeIDO1Not specifiedHydrogen bonds

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide a detailed view of the conformational changes and stability of a ligand within a protein's binding pocket over time. For carboxylic acid-containing compounds, MD simulations have been used to confirm the stability of their interactions with target proteins. biorxiv.org These simulations can reveal how the ligand and protein adapt to each other's presence, providing insights into the dynamic nature of the binding. nih.gov In studies of indole derivatives, MD simulations have been used to confirm the stability of the ligand within the binding pocket of target proteins, such as aromatase. nih.gov Such simulations are crucial for validating the results of molecular docking and for providing a more realistic model of the protein-ligand complex in a solvated environment.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations offer a fundamental understanding of the electronic structure and reactivity of molecules. These methods are essential for characterizing the intrinsic properties of this compound.

Density Functional Theory (DFT) Studies on Conformers and Vibrational Spectra

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. DFT calculations have been successfully applied to investigate the various properties of indole-2-carboxylic acid and its derivatives. researchgate.net These studies can predict the most stable conformers of the molecule and calculate their vibrational spectra. mdpi.com For the carboxyl group, DFT calculations can identify the frequencies of various vibrational modes, such as C=O stretching, C-O stretching, and O-H stretching. niscpr.res.in The calculated vibrational spectra can then be compared with experimental data, such as that from FTIR spectroscopy, to validate the computational model. researchgate.net DFT has been employed to study the impact of intermolecular hydrogen bonds on the vibrational spectra of indole carboxylic acids. researchgate.net

Calculated Vibrational Frequencies of a Carboxyl Group using DFT
Vibrational ModeCalculated Frequency (cm⁻¹)
C-OH torsion574.1
C=O out-of-plane bending660.3
OCO deformation1002.9
C-O stretching1232.9
C=O stretching1767.9
OH- stretching3398.8

Spectroscopic Characterization Techniques for Structural Confirmation

The definitive confirmation of the molecular structure of a novel or synthesized compound relies on a suite of spectroscopic techniques. Each method provides unique insights into the molecular framework, connectivity, and electronic environment of the atoms. However, for this compound, specific experimental data sets are not currently available in public databases. The following sections outline the principles of these techniques and the expected, yet unconfirmed, spectral characteristics for the compound based on general chemical principles and data from closely related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each unique proton in the this compound structure. The acidic proton of the carboxylic acid group would appear as a broad singlet at a significantly downfield chemical shift, typically in the 10-13 ppm range. The aromatic protons on the indole ring (at positions 4, 5, and 6) would resonate in the aromatic region (approximately 7-8 ppm), with their splitting patterns revealing their coupling relationships. Two sharp singlets would be anticipated for the two methyl groups: one for the N-methyl group (N-CH₃) at position 1, likely around 3.5-4.0 ppm, and another for the aryl-methyl group (Ar-CH₃) at position 7, expected in the 2.0-2.5 ppm range.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms. The carbonyl carbon of the carboxylic acid is the most deshielded, typically appearing between 165-185 ppm. The sp²-hybridized carbons of the indole ring would produce a cluster of signals in the 100-140 ppm region. The two methyl carbons would be found in the upfield region of the spectrum.

While spectra for the parent compound, indole-2-carboxylic acid, are well-documented, the specific shifts and coupling constants for the 1,7-dimethyl derivative have not been publicly reported.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the unambiguous determination of the molecular formula.

For this compound (C₁₁H₁₁NO₂), the monoisotopic mass is 189.0790 g/mol . An ESI-HRMS experiment would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 190.0863 or the deprotonated molecule [M-H]⁻ at m/z 188.0717.

Fragmentation patterns in MS/MS experiments would likely involve the characteristic loss of a water molecule (H₂O, 18 Da) or the carboxyl group (COOH, 45 Da) from the molecular ion. While no experimental mass spectra are available in the literature, predicted collision cross-section (CCS) values, which relate to the ion's shape and size, have been calculated for various adducts of the compound.

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 190.08626 137.9
[M+Na]⁺ 212.06820 149.2
[M-H]⁻ 188.07170 141.1
[M+NH₄]⁺ 207.11280 159.2
[M+K]⁺ 228.04214 145.9
[M+H-H₂O]⁺ 172.07624 132.4

Note: Data is based on computational predictions and not experimental results.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a very broad absorption band for the O-H stretch of the carboxylic acid dimer, typically spanning from 2500 to 3300 cm⁻¹. A strong, sharp absorption corresponding to the carbonyl (C=O) stretch would be expected around 1700 cm⁻¹. The spectrum would also feature C-H stretching vibrations just above 3000 cm⁻¹ (aromatic) and below 3000 cm⁻¹ (aliphatic methyl groups), as well as C=C stretching bands in the 1450-1600 cm⁻¹ region for the aromatic ring.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=O stretch would also be visible, and the aromatic ring vibrations would typically yield strong signals.

While IR spectra for related compounds like 1-methyl-1H-indole-2-carboxylic acid are available, a specific, published spectrum for the 1,7-dimethyl derivative could not be located.

Single Crystal X-ray Diffraction for Solid-State Structures

Single crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding.

For this compound, a crystal structure would likely reveal that the molecules form hydrogen-bonded dimers in the solid state, with the carboxylic acid groups of two molecules interacting. The analysis would also confirm the planarity of the indole ring system and the precise spatial orientation of the two methyl groups. However, no crystallographic data for this compound has been deposited in public structural databases like the Cambridge Structural Database (CSD). Studies on related molecules, such as polymorphs of 5-methoxy-1H-indole-2-carboxylic acid, demonstrate the complexity and importance of such analyses in understanding solid-state packing and intermolecular forces.

Future Research Directions and Unexplored Avenues for 1,7 Dimethyl 1h Indole 2 Carboxylic Acid

Development of Novel Synthetic Methodologies with Enhanced Efficiency and Selectivity

The synthesis of substituted indoles is a cornerstone of heterocyclic chemistry, yet many classical methods can be limited by harsh conditions, low yields, or a lack of regioselectivity. Future research should focus on developing more efficient and selective synthetic routes to 1,7-dimethyl-1H-indole-2-carboxylic acid and its analogs.

Key areas for exploration include:

Advanced Cyclization Strategies: While traditional methods like the Fischer and Bartoli indole (B1671886) syntheses are foundational, research into modern transition-metal-catalyzed cyclization reactions could offer milder conditions and broader substrate scope. sci-hub.se

Late-Stage Functionalization: Developing methods for the selective C-H functionalization of the pre-formed 1,7-dimethyl-1H-indole core would be highly valuable. This approach would allow for the rapid generation of a library of derivatives from a common intermediate, facilitating structure-activity relationship (SAR) studies.

Flow Chemistry and Process Optimization: The application of continuous flow chemistry could enhance the scalability, safety, and efficiency of the synthesis. One-pot reactions that combine multiple synthetic steps without isolating intermediates could also significantly streamline the production of these compounds. mdpi.com

These advancements would not only make this compound more accessible for biological screening but also enable the efficient creation of diverse analogs for lead optimization.

Discovery of New Biological Targets and Therapeutic Applications

The indole scaffold is associated with a vast range of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. researchgate.netontosight.ai However, the specific biological targets and therapeutic potential of this compound are largely unknown. A systematic investigation into its biological profile is a critical future direction.

Promising avenues include:

Target-Based Screening: Given the known activities of related indole-2-carboxylic acids, this compound and its derivatives should be screened against established targets. These could include enzymes like HIV-1 integrase, indoleamine 2,3-dioxygenase 1 (IDO1), and tryptophan 2,3-dioxygenase (TDO), which are relevant in virology and cancer immunotherapy. sci-hub.semdpi.comnih.gov Other potential targets include tubulin and various protein kinases, which are crucial in oncology. nih.govresearchgate.net

Phenotypic Screening: High-content phenotypic screening against various cancer cell lines, pathogenic microbes, or in models of inflammatory diseases could uncover novel and unexpected therapeutic applications. acs.org This unbiased approach can identify compounds that work through novel mechanisms of action.

Exploration in Neurodegenerative Diseases: Some indole derivatives interact with targets in the central nervous system, such as the NMDA receptor. ttuhsc.edu Investigating the potential of this compound in models of neurodegenerative diseases represents another unexplored but potentially fruitful area.

Integration of Artificial Intelligence and Machine Learning in Drug Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it faster and more cost-effective. nih.govresearchgate.net These computational tools can be powerfully applied to the study of this compound.

Future applications could involve:

De Novo Drug Design: Generative AI models can design novel derivatives of the this compound scaffold with optimized properties. mdpi.com These algorithms can explore a vast chemical space to propose new molecules with predicted high potency and favorable drug-like characteristics.

Predictive Modeling: ML algorithms can be trained on existing data from other indole derivatives to build Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These models could predict the biological activity of newly designed analogs, helping to prioritize which compounds to synthesize and test.

Virtual Screening and Target Identification: AI-powered platforms can perform large-scale virtual screening to dock the this compound structure against databases of biological targets, predicting potential interactions and helping to identify its mechanism of action. crimsonpublishers.com

Addressing Challenges in Potency, Selectivity, and Biological Barriers

For any lead compound, the journey to becoming a drug involves overcoming significant challenges related to potency, selectivity, and pharmacokinetics. Future research on this compound must systematically address these hurdles.

Key strategies include:

Structure-Activity Relationship (SAR) Studies: A comprehensive SAR campaign is necessary to understand how modifications to the this compound scaffold affect its biological activity. This involves synthesizing a range of analogs with variations at different positions of the indole ring and testing their potency and selectivity against identified targets. sci-hub.se

Improving Selectivity: Achieving high selectivity for the intended biological target over off-targets is crucial for minimizing side effects. acs.org Structure-based drug design, guided by X-ray crystallography or cryo-EM structures of the target protein, can enable the rational design of more selective inhibitors.

Overcoming Biological Barriers: Many potential drugs fail due to poor absorption, distribution, metabolism, and excretion (ADME) properties. Medicinal chemistry efforts should focus on optimizing the physicochemical properties of this compound derivatives to improve solubility, membrane permeability, and metabolic stability. acs.org The use of advanced drug delivery systems, such as nanoparticle formulations, could also be explored to enhance bioavailability. nih.gov

Exploration of this compound as a Chemical Biology Tool

Beyond its direct therapeutic potential, a potent and selective molecule can serve as a valuable chemical probe to study biological systems. If this compound or one of its derivatives is found to be a highly selective inhibitor of a specific biological target, it could be developed into a chemical biology tool.

Future work in this area would involve:

Development of Chemical Probes: This includes the synthesis of derivatives containing functional handles that allow for the attachment of reporter tags, such as fluorescent dyes, biotin, or photoaffinity labels.

Target Validation and Imaging: Fluorescently labeled versions of the compound could be used in cellular imaging studies to visualize the subcellular localization of its target.

Proteomics and Target Identification: Biotinylated or photo-reactive analogs could be used in pull-down experiments coupled with mass spectrometry to confirm the compound's direct targets and identify potential off-target interactions within the proteome.

By developing this compound into a chemical probe, researchers could gain deeper insights into cellular pathways and disease mechanisms, further highlighting the value of this specific indole scaffold.

Q & A

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound derivatives?

  • Answer : Use cell-based assays (e.g., HEK293T transfection) for receptor selectivity (CysLT1/CysLT2). IC₅₀ values are determined via competitive ELISA or fluorescence polarization .

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